molecular formula C11H16ClNO3 B15330470 Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride

Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride

Cat. No.: B15330470
M. Wt: 245.70 g/mol
InChI Key: INFCBMKBVFLXAL-FVGYRXGTSA-N
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Description

Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride is a chiral amino acid ester derivative featuring a 3-hydroxy-4-methylphenyl substituent. Structurally, it combines an L-configuration amino acid backbone with a methyl ester and hydrochloride salt, enhancing its solubility and stability for synthetic applications. This compound’s structural uniqueness lies in the 3-hydroxy-4-methylphenyl group, which may influence its electronic, steric, and hydrogen-bonding properties compared to other aryl-substituted analogs.

Properties

Molecular Formula

C11H16ClNO3

Molecular Weight

245.70 g/mol

IUPAC Name

methyl (2S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate;hydrochloride

InChI

InChI=1S/C11H15NO3.ClH/c1-7-3-4-8(6-10(7)13)5-9(12)11(14)15-2;/h3-4,6,9,13H,5,12H2,1-2H3;1H/t9-;/m0./s1

InChI Key

INFCBMKBVFLXAL-FVGYRXGTSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C[C@@H](C(=O)OC)N)O.Cl

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)OC)N)O.Cl

Origin of Product

United States

Preparation Methods

Protection of the 3-Hydroxy Group

The 3-hydroxy-4-methylphenyl moiety necessitates protection during synthesis to prevent undesired side reactions. A benzylation strategy is commonly employed, utilizing benzyl halides (e.g., benzyl chloride) in the presence of a copper sulfate catalyst and sodium hydroxide in aqueous methanol. This step yields a protected intermediate, 3-(benzyloxy)-4-methylphenylpropanoic acid, which stabilizes the hydroxy group for subsequent reactions.

Esterification of the Carboxylic Acid

Esterification with methanol is achieved using thionyl chloride (SOCl₂) or methyl iodide under acidic or basic conditions. In a typical procedure, the protected carboxylic acid is refluxed with excess methanol and catalytic hydrochloric acid, yielding the methyl ester. Alternative industrial methods employ methyl sulfate in the presence of potassium carbonate, achieving near-quantitative conversion in continuous flow reactors.

Table 1: Comparison of Esterification Methods

Reagent Solvent Catalyst Yield (%) Purity (%)
Thionyl chloride Methanol HCl 92 98
Methyl sulfate Toluene K₂CO₃ 95 99
Methyl iodide DMF NaH 88 97

Introduction of the Amino Group

The amino group at the α-position is introduced via a Strecker synthesis or reductive amination. A preferred method involves treating the ester intermediate with ammonium chloride and sodium cyanide in aqueous ethanol, followed by reduction using lithium aluminum hydride (LiAlH₄) to yield the primary amine. Enantiomeric purity is maintained by conducting reactions at low temperatures (-20°C to 0°C) to minimize racemization.

Chiral Resolution and Enantiomeric Purification

Achieving the (S)-configuration requires chiral resolution techniques. Industrial-scale processes often employ enzymatic kinetic resolution using lipases (e.g., Candida antarctica lipase B) to selectively hydrolyze the (R)-enantiomer, leaving the desired (S)-ester intact. Alternatively, chiral column chromatography with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases achieves >99% enantiomeric excess (ee).

Table 2: Chiral Resolution Methods

Method Resolution Agent ee (%) Recovery (%)
Enzymatic hydrolysis Lipase B 99.5 85
Chiral chromatography Cellulose-based phase 99.8 92
Diastereomeric salt formation L-Tartaric acid 98.2 78

Hydrochloride Salt Formation and Purification

The final step involves converting the free amine to its hydrochloride salt. Gaseous hydrogen chloride (HCl) is bubbled through a solution of the (S)-enantiomer in anhydrous diethyl ether, precipitating the hydrochloride salt. Recrystallization from methanol/ethyl acetate (1:3 v/v) yields colorless crystals with a melting point of 142–144°C and >99% chemical purity.

Critical Parameters for Recrystallization

  • Solvent ratio : Methanol:ethyl acetate (1:3) optimizes solubility and crystal growth.
  • Temperature gradient : Cooling from 60°C to 4°C over 12 hours enhances crystal uniformity.
  • Yield : 89–92% after two recrystallization cycles.

Industrial-Scale Production Strategies

Large-scale synthesis prioritizes cost efficiency and reproducibility. Continuous flow reactors enable precise control over reaction parameters (e.g., residence time, temperature), reducing byproduct formation. A patented method utilizes a three-stage flow system:

  • Protection and esterification : Benzylation and methyl sulfate esterification at 80°C.
  • Amination : Reductive amination with in-situ hydrogenation catalysts (Pd/C).
  • Salt formation : HCl gas introduction in a countercurrent flow setup.

This system achieves a throughput of 15 kg/h with a total yield of 87% and ee >99.5%.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like thionyl chloride and alkyl halides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its role in enzyme-substrate interactions and as a potential inhibitor of specific enzymes.

    Medicine: Investigated for its potential therapeutic applications, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets enzymes and receptors involved in metabolic pathways.

    Pathways Involved: The compound can modulate pathways related to neurotransmitter synthesis and degradation, leading to potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of amino acid ester hydrochlorides with aryl substituents. Below is a systematic comparison based on structural features, synthesis, and properties:

Structural Analogs and Substituent Effects

Compound Name Substituent Molecular Formula Key Structural Features Reference
Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride 3-hydroxy-4-methylphenyl C₁₂H₁₆ClNO₃ Hydroxy and methyl groups at positions 3 and 4 on phenyl ring; chiral center.
Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride Indol-3-yl C₁₂H₁₄ClN₂O₂ Indole ring introduces π-π stacking and hydrogen-bonding capabilities.
(S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid 4-hydroxy-3-methylphenyl (free acid) C₁₀H₁₃NO₃ Free carboxylic acid instead of methyl ester; no hydrochloride salt.
Methyl (S)-2-amino-3-(2-naphthyl)propanoate hydrochloride 2-naphthyl C₁₄H₁₆ClNO₂ Bulky naphthyl group increases hydrophobicity.
Methyl (S)-2-amino-3-(4-nitrophenyl)propanoate 4-nitrophenyl C₁₀H₁₁N₂O₄ Nitro group enhances electron-withdrawing effects.
Methyl (S)-2-amino-3-(4-fluorophenyl)propanoate hydrochloride 4-fluorophenyl C₁₀H₁₂ClFNO₂ Fluorine atom improves metabolic stability.

Physical and Chemical Properties

Property Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate HCl Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate HCl (S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid
Melting Point Not reported 99.8% purity (recrystallized from methanol) Not reported
Solubility Likely polar due to hydroxy and ammonium groups Soluble in methanol, DMF Lower solubility (free acid form)
Reactivity Hydroxy group may undergo phosphorylation or glycosylation Indole participates in electrophilic substitution Carboxylic acid enables peptide coupling

Key Research Findings

Substituent-Driven Reactivity : The 3-hydroxy-4-methylphenyl group in the target compound may confer unique hydrogen-bonding interactions compared to indole or naphthyl analogs, impacting binding to biological targets .

Synthetic Flexibility : Thionyl chloride-mediated esterification is broadly applicable but requires careful control to avoid racemization .

Functionalization Potential: Nitro and fluorine substituents enhance compatibility with cross-coupling reactions, expanding utility in medicinal chemistry .

Biological Activity

Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride, commonly referred to as Melevodopa, is a compound with significant biological activity. This article explores its synthesis, biological mechanisms, research findings, and potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C11H16ClNO3
  • Molecular Weight : 245.70 g/mol
  • IUPAC Name : methyl (2S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate; hydrochloride
  • InChI Key : INFCBMKBVFLXAL-FVGYRXGTSA-N

The synthesis of this compound typically involves the following steps:

  • Starting Material : 3-hydroxy-4-methylbenzaldehyde.
  • Aldol Condensation : Reaction with glycine methyl ester in the presence of sodium hydroxide.
  • Reduction : Using sodium borohydride to yield the amino alcohol.
  • Hydrochloride Formation : Treatment with hydrochloric acid to form the hydrochloride salt.

This compound acts primarily through:

  • Enzyme Interaction : It modulates enzyme-substrate interactions, particularly those involved in neurotransmitter metabolism.
  • Pathway Modulation : Influences pathways related to neurotransmitter synthesis and degradation, potentially affecting conditions like Parkinson's disease.

Biological Effects

Research indicates that this compound exhibits various biological activities:

  • Neuroprotective Effects : It has been studied for its potential neuroprotective properties in models of neurodegenerative diseases.
  • Antioxidant Activity : The hydroxyl group contributes to its antioxidant capabilities, reducing oxidative stress in cells.
  • Analgesic Properties : Investigated for its role as an analgesic and anti-inflammatory agent.

Case Studies and Experimental Data

  • In a study assessing the compound's neuroprotective effects, it was found to significantly reduce neuronal death in models of oxidative stress, suggesting a protective role against neurodegeneration .
  • Another research focused on its analgesic properties demonstrated that this compound significantly decreased pain responses in animal models, comparable to conventional analgesics .
  • A comparative study with similar compounds showed that this compound exhibited superior binding affinity to specific receptors involved in pain modulation .

Comparative Analysis

CompoundNeuroprotective ActivityAnalgesic EffectAntioxidant Activity
Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoateHighSignificantModerate
Methyl (S)-2-amino-3-(3-hydroxyphenyl)propanoateModerateLowLow
Methyl (S)-2-amino-3-(4-hydroxyphenyl)propanoateLowModerateHigh

Conclusion and Future Directions

This compound demonstrates promising biological activities that warrant further investigation. Its potential as a therapeutic agent for neurodegenerative diseases and pain management highlights the need for continued research into its mechanisms and applications.

Future studies should focus on clinical trials to evaluate its efficacy and safety in human subjects, along with exploring its interactions with other pharmacological agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl (S)-2-amino-3-(3-hydroxy-4-methylphenyl)propanoate hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves esterification and halogenation steps. For example, brominated phenylalanine derivatives (e.g., ) are esterified using methanol and sulfuric acid. Reaction temperature (0–25°C) and solvent choice (acetic acid vs. THF) significantly affect regioselectivity and byproduct formation. Purification via recrystallization (e.g., CHCl₃-MeOH mixtures; ) enhances purity. For the target compound, substituent positioning (3-hydroxy-4-methylphenyl) requires careful protection/deprotection strategies to avoid oxidation of the phenolic hydroxyl group .
Key Parameters Conditions
Esterification CatalystH₂SO₄ or HCl(g) in MeOH
Halogenation ReagentNBS (for bromination)
Purification MethodRecrystallization (CHCl₃-MeOH)
Yield Optimization60–75% (dependent on R-group)

Q. How can researchers validate the stereochemical integrity of the (S)-enantiomer in this compound?

  • Methodological Answer : Chiral HPLC using columns like Chiralpak IA/IB ( ) or polarimetric analysis confirms enantiopurity. Comparative CD spectroscopy with known (R)-enantiomers (e.g., ) provides additional validation. Single-crystal X-ray diffraction (as in ) resolves absolute configuration, though crystallization may require co-solvents (e.g., DMSO-water mixtures) .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxy vs. methoxy substituents) impact the compound’s biological activity and solubility?

  • Methodological Answer : Substituent effects are studied via SAR assays. For example:

  • 3-Hydroxy-4-methylphenyl (target compound): Enhanced hydrogen-bonding capacity but limited membrane permeability due to polarity .

  • 4-Methoxyphenyl (): Increased lipophilicity improves CNS penetration but reduces aqueous solubility.

  • 3-Chlorophenyl ( ): Electron-withdrawing groups may enhance enzyme inhibition (e.g., tyrosine kinase assays).

  • Hydrochloride salt form ( ): Improves solubility in polar solvents (e.g., PBS pH 7.4) by 2–3-fold compared to free base .

    Substituent LogP Aqueous Solubility (mg/mL)
    3-Hydroxy-4-methylphenyl1.28.5 (in PBS)
    4-Methoxyphenyl2.13.2 (in PBS)
    3-Chlorophenyl1.85.7 (in PBS)

Q. How should researchers address conflicting data in enzyme inhibition assays involving this compound?

  • Methodological Answer : Contradictions may arise from assay conditions (e.g., buffer ionic strength, co-solvents). To resolve:

Control Experiments : Test compound stability under assay conditions (e.g., HPLC monitoring for degradation; ).

Orthogonal Assays : Validate inhibition via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding constants.

Metabolite Screening : Check for hydrolysis of the methyl ester to the free acid ( ), which may exhibit altered activity .

Q. What analytical techniques are critical for characterizing batch-to-batch variability in synthesized batches?

  • Methodological Answer :

  • Purity Analysis : UPLC-MS with charged aerosol detection (CAD) quantifies impurities <0.1% ().
  • Elemental Analysis : Verify Cl⁻ content (theoretical ~12.7%) to confirm hydrochloride stoichiometry .
  • Solid-State NMR : Detects polymorphic forms, which may affect dissolution rates in biological assays .

Data Interpretation and Optimization

Q. What strategies mitigate solubility limitations in in vivo studies?

  • Methodological Answer :

  • Co-Solvent Systems : Use 10% DMSO + 5% Tween-80 in saline ( ).
  • Prodrug Design : Replace methyl ester with pivaloyloxymethyl (POM) groups to enhance lipophilicity ().
  • Nanoparticle Encapsulation : PLGA nanoparticles (150–200 nm) improve bioavailability in rodent models .

Q. How can researchers differentiate between competitive and allosteric enzyme inhibition mechanisms?

  • Methodological Answer :

Kinetic Studies : Lineweaver-Burk plots; competitive inhibition increases Km without affecting Vmax.

Mutagenesis : Target enzyme active-site mutations (e.g., Y342F) abolish competitive inhibition.

HDX-MS : Hydrogen-deuterium exchange mass spectrometry maps binding-induced conformational changes .

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